![molecular formula C10H11N3O3 B1462590 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153373-02-4](/img/structure/B1462590.png)

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

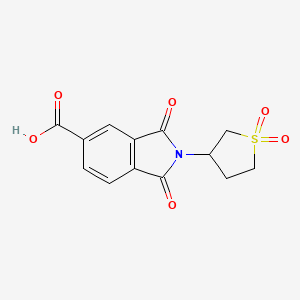

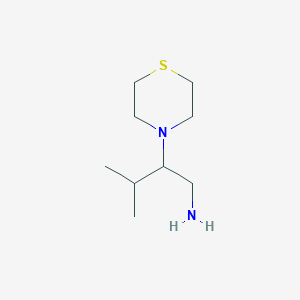

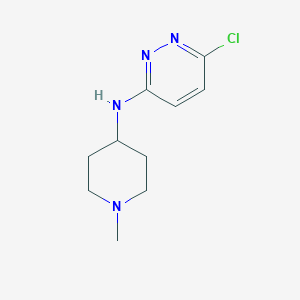

The compound “1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with two methyl groups at the 3rd and 5th positions. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is attached to a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyrazole rings would likely result in a rigid, planar structure. The electron-withdrawing carboxylic acid group could potentially have an impact on the electronic distribution within the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation. The oxazole and pyrazole rings might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid and its derivatives are synthesized for various chemical transformations and applications. Prokopenko et al. (2010) highlighted the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, demonstrating the compound's versatility in chemical synthesis and potential for further chemical modifications (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Structural and Dynamic Properties

The structural and dynamic properties of 1H-pyrazole-4-carboxylic acids, including those with 3,5-dimethyl substitutions, have been studied to understand their behavior in the solid state. Infantes et al. (2013) discussed the structure of simple pyrazole-4-carboxylic acids based on crystallographic results and solid-state NMR, contributing to the fundamental understanding of these compounds (Infantes, García, López, Claramunt, & Elguero, 2013).

Potential Biological Activity

Several studies have synthesized and evaluated derivatives of pyrazole-4-carboxylic acid for their biological activities. Research by Shubhangi et al. (2019) modeled molecular interactions of propounded pyrazole-based drug candidates against bacterial DNA gyrase, indicating potential antimicrobial activity. The study also involved the synthesis and biological evaluation of specific pyrazole derivatives (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019). Furthermore, Govindaraju et al. (2012) synthesized new pyrazoline derivatives and evaluated them for antimicrobial and antioxidant activity, suggesting the therapeutic potential of these compounds (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Coordination Chemistry

The compound and its derivatives also play a role in coordination chemistry, forming complexes with metals. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and crystallization properties with metals such as Cu, Co, and Zn, showcasing the compound's utility in forming chelate complexes (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Eigenschaften

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6-9(7(2)16-12-6)5-13-4-8(3-11-13)10(14)15/h3-4H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXNLCURXDSEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)

![1-[4-(Cyclopentylamino)piperidino]-1-ethanone](/img/structure/B1462513.png)

![(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1462517.png)